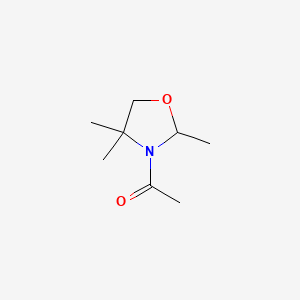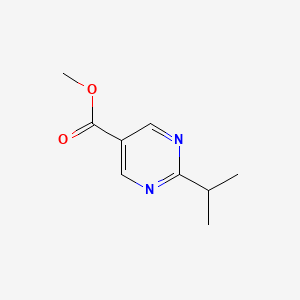
H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2” is a peptide composed of 20 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes a variety of amino acids, each contributing to the peptide’s overall structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling cycles until the desired peptide sequence is complete.
Cleavage: of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of deprotection and coupling, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain peptides of high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like methionine can be oxidized to form sulfoxides or sulfones.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like iodoacetamide can modify cysteine residues.
Major Products
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Applications De Recherche Scientifique
Chemistry
In chemistry, peptides like “H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2” are used as model compounds to study protein folding, stability, and interactions. They serve as building blocks for designing novel materials and catalysts.
Biology
Peptides play essential roles in biological research, including:
Signal Transduction: Acting as signaling molecules in cellular communication.
Enzyme Substrates: Serving as substrates for enzymatic reactions to study enzyme kinetics and specificity.
Medicine
In medicine, peptides are explored for their therapeutic potential. They can act as:
Hormones: Regulating physiological processes.
Antimicrobials: Fighting infections by disrupting microbial membranes.
Drug Delivery Systems: Enhancing the delivery and efficacy of drugs.
Industry
In the industrial sector, peptides are used in:
Cosmetics: Improving skin health and appearance.
Food Industry: Enhancing flavors and nutritional value.
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and ion channels. For example, peptides can bind to receptors on cell surfaces, triggering intracellular signaling pathways that lead to various cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Peptides similar to “H-Val-Gln-Glu-Ser-Ala-Asp-Gly-Tyr-Arg-Met-Gln-His-Phe-Arg-Trp-Gly-Gln-Pro-Leu-Pro-NH2” include:
Other Peptides: Shorter or longer chains of amino acids with different sequences.
Proteins: Larger polypeptides with complex tertiary and quaternary structures.
Uniqueness
The uniqueness of this peptide lies in its specific sequence, which determines its structure and function. Each amino acid contributes distinct chemical properties, influencing the peptide’s overall behavior and interactions.
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H157N33O29S/c1-54(2)42-76(105(169)139-39-14-22-78(139)88(112)152)137-102(166)79-23-15-40-140(79)104(168)70(30-34-82(110)145)125-83(146)50-121-90(154)73(45-59-48-120-63-19-11-10-18-62(59)63)135-93(157)65(21-13-38-119-107(115)116)128-99(163)72(43-57-16-8-7-9-17-57)134-100(164)74(46-60-49-117-53-123-60)136-95(159)66(28-32-80(108)143)129-97(161)69(36-41-170-6)131-92(156)64(20-12-37-118-106(113)114)127-98(162)71(44-58-24-26-61(142)27-25-58)126-84(147)51-122-91(155)75(47-86(150)151)133-89(153)56(5)124-101(165)77(52-141)138-96(160)68(31-35-85(148)149)130-94(158)67(29-33-81(109)144)132-103(167)87(111)55(3)4/h7-11,16-19,24-27,48-49,53-56,64-79,87,120,141-142H,12-15,20-23,28-47,50-52,111H2,1-6H3,(H2,108,143)(H2,109,144)(H2,110,145)(H2,112,152)(H,117,123)(H,121,154)(H,122,155)(H,124,165)(H,125,146)(H,126,147)(H,127,162)(H,128,163)(H,129,161)(H,130,158)(H,131,156)(H,132,167)(H,133,153)(H,134,164)(H,135,157)(H,136,159)(H,137,166)(H,138,160)(H,148,149)(H,150,151)(H4,113,114,118)(H4,115,116,119)/t56-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,87-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLDDKFODGMJK-AFXIVTOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC(C)C)C(=O)N7CCC[C@H]7C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H157N33O29S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2401.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5H-2,8-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B575117.png)



![Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B575123.png)
